2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-fluorobenzamide
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Overview
Description
2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-fluorobenzamide is a complex organic compound that features a benzamide core substituted with chlorine, fluorine, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-fluorobenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the chlorine and fluorine substituents. The thiophene ring is then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-fluorobenzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structural features.
Industry: Used in the development of new materials and chemical processes, leveraging its reactivity and functional group diversity.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites and exert its effects through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-4-fluorobenzamide
- 2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-chlorobenzamide
- 2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-bromobenzamide
Uniqueness
The uniqueness of 2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-fluorobenzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine, fluorine, and thiophene substituents provides a unique set of interactions and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2S/c17-11-3-1-4-12(18)14(11)15(20)19-9-16(21,10-6-7-10)13-5-2-8-22-13/h1-5,8,10,21H,6-7,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRKHLIZAWWADM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=C(C=CC=C2Cl)F)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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